molecular formula C11H15BFNO2 B14086744 (6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid

(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B14086744
M. Wt: 223.05 g/mol
InChI Key: ITYRYQFTJVSAKR-UHFFFAOYSA-N
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Description

(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors that target serine proteases or other enzymes with active site nucleophiles . The fluorine atom in the pyridine ring can also influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyclohexyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and influence its binding interactions with biological targets. This structural feature can make it more suitable for certain applications compared to its simpler analogs.

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(6-cyclohexyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h6-8,15-16H,1-5H2

InChI Key

ITYRYQFTJVSAKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2CCCCC2)F)(O)O

Origin of Product

United States

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